molecular formula C15H19FN2O B2566330 N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415532-56-6

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

Numéro de catalogue B2566330
Numéro CAS: 2415532-56-6
Poids moléculaire: 262.328
Clé InChI: YTFDAIBIPPVTED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor of the protein tyrosine phosphatase PTPRZ. PTPRZ is a transmembrane receptor protein that is highly expressed in glioblastoma multiforme (GBM) and is associated with tumor growth and invasion. CEP-32496 has shown promise as a potential therapeutic agent for the treatment of GBM.

Mécanisme D'action

PTPRZ is a transmembrane receptor protein that is highly expressed in GBM and is associated with tumor growth and invasion. PTPRZ promotes the activation of several signaling pathways that are involved in tumor cell proliferation, migration, and survival. N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the activity of PTPRZ by binding to the catalytic domain of the protein and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of tumor growth and invasion.
Biochemical and Physiological Effects:
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical models of GBM. In vitro studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These effects are thought to be mediated by the inhibition of PTPRZ activity and the suppression of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of GBM and has shown promise as a potential therapeutic agent. Another advantage is that it specifically targets PTPRZ, which is highly expressed in GBM and is associated with tumor growth and invasion. However, one limitation is that it has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

Orientations Futures

There are several future directions for the study of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential use in combination with other therapeutic agents for the treatment of GBM. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide on tumor growth and invasion. Finally, the development of more potent and selective inhibitors of PTPRZ may lead to the discovery of even more effective therapeutic agents for the treatment of GBM.

Méthodes De Synthèse

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)cyclohexene to form the intermediate N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. The final step involves the coupling of the intermediate with a phosphonate ester to form N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide.

Applications De Recherche Scientifique

N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been extensively studied in preclinical models of GBM. In vitro studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the growth and invasion of GBM cells by targeting PTPRZ. In vivo studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can reduce tumor growth and prolong survival in mouse models of GBM. These findings suggest that N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide may be a promising therapeutic agent for the treatment of GBM.

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11-9-14(18-10-13(11)16)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDAIBIPPVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.